D-Altrose
Overview
Description
D-Altrose is a rare monosaccharide, specifically an aldohexose, which means it contains six carbon atoms and an aldehyde group. It is an epimer of D-glucose, differing only in the configuration around the third carbon atom. This compound is not commonly found in nature but has been isolated from certain bacterial strains. It is soluble in water and practically insoluble in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Altrose can be synthesized through various enzymatic methods. One common approach involves the conversion of D-allulose using enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes facilitate the isomerization process under specific conditions, typically involving controlled pH and temperature settings.
Industrial Production Methods: Industrial production of this compound is challenging due to its rarity and the complexity of its synthesis. biotechnological methods have been developed to produce this compound more efficiently. These methods often involve the use of genetically engineered microorganisms that express the necessary enzymes for the conversion of precursor sugars like D-allulose .
Chemical Reactions Analysis
Types of Reactions: D-Altrose undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form aldonic acids using mild oxidizing agents such as hypobromite.
Common Reagents and Conditions:
Oxidation: Hypobromite, mild acidic or basic conditions.
Reduction: Sodium borohydride, aqueous or alcoholic solvents.
Substitution: Alcohols, acid catalysts like hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Aldonic acids.
Reduction: Alditols.
Substitution: Glycosides.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cellular metabolism and as a potential cryoprotectant.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and immunosuppressant properties.
Industry: Potential use as a low-calorie sweetener and in the production of biodegradable polymers.
Mechanism of Action
The mechanism by which D-Altrose exerts its effects involves several molecular pathways:
Comparison with Similar Compounds
D-Altrose is one of several aldohexoses, which include:
- D-Allose
- D-Glucose
- D-Mannose
- D-Gulose
- D-Idose
- D-Galactose
- D-Talose
Uniqueness: this compound is unique due to its specific configuration and its rare occurrence in nature. Unlike D-Glucose and D-Galactose, which are abundant and widely studied, this compound’s rarity makes it a subject of interest for specialized applications and research .
Properties
IUPAC Name |
(3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-RSVSWTKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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